3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3/c1-13-19(14-4-6-15(22)7-5-14)20(25)16-8-9-18(24)17(21(16)26-13)12-23-10-2-3-11-23/h4-9,24H,2-3,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGHREHMWUMBEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one can be achieved through a multi-step process involving the following key steps:
Formation of the chromen-4-one core: This can be achieved through the condensation of an appropriate phenol derivative with a β-keto ester in the presence of an acid catalyst.
Introduction of the 4-chlorophenyl group: This step involves the use of a Friedel-Crafts acylation reaction, where the chromen-4-one core is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxylation at the 7th position: This can be achieved through a selective hydroxylation reaction using a suitable oxidizing agent such as hydrogen peroxide or a peracid.
Methylation at the 2nd position:
Introduction of the pyrrolidin-1-ylmethyl group: This can be achieved through a nucleophilic substitution reaction where the chromen-4-one derivative is reacted with pyrrolidine in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating signaling pathways: Affecting cellular signaling pathways that regulate various physiological functions.
Interacting with receptors: Binding to specific receptors on the cell surface or within the cell to modulate their activity.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Amine Variations :
- Pyrrolidinyl vs. Piperazinyl/Piperidinyl : The target’s pyrrolidinyl group (5-membered ring) may confer conformational rigidity compared to piperazinyl (6-membered, two N atoms) or piperidinyl (6-membered, one N atom) analogs. Piperazinyl derivatives often exhibit enhanced solubility due to nitrogen basicity .
- Substituents on Amine : Ethyl (), hydroxyethyl (), and methyl () groups on the heterocyclic amine modulate steric bulk and hydrogen-bonding capacity, impacting receptor interactions .
Chlorophenyl (4-Cl) in the target and analogs contributes to π-π stacking interactions in biological targets .
Chromone Backbone Modifications :
- features a chromen-2-one scaffold, which may alter tautomerism and redox properties compared to 4-one derivatives.
- Methyl (C2) in the target and may reduce steric hindrance compared to bulkier groups like -CF₃ .
Computational and Experimental Insights
- Docking Simulations : Substituted amines (e.g., piperazinyl) in analogs like show favorable interactions with charged residues in enzymatic binding sites, suggesting improved inhibitory potency .
Q & A
Basic: What are the common synthetic routes for synthesizing this compound?
The synthesis typically involves a multi-step approach:
- Chromenone Core Formation : Start with a condensation reaction between a phenol derivative (e.g., resorcinol) and a β-ketoester or aldehyde under acidic or basic conditions to form the chromenone backbone .
- Functionalization : Introduce substituents via reactions like the Mannich reaction (e.g., using formaldehyde and pyrrolidine to install the 8-(pyrrolidin-1-yl)methyl group) .
- Chlorophenyl Incorporation : A Friedel-Crafts alkylation or Suzuki coupling can attach the 4-chlorophenyl group to the chromenone core .
Key reagents include formaldehyde , pyrrolidine , and 4-chlorophenylboronic acid . Reaction optimization (e.g., solvent choice, temperature) is critical for yield .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
- NMR Spectroscopy : Use H and C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxy proton at δ 12–14 ppm) .
- UV-Vis/IR : Identify chromenone absorption bands (~250–350 nm) and hydroxy stretching vibrations (~3200–3600 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : For structural confirmation, refine data using SHELXL to resolve potential ambiguities in substituent orientation .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while ethanol improves Mannich reaction efficiency .
- Catalysis : Use Lewis acids (e.g., ZnCl) for Friedel-Crafts reactions or Pd catalysts for cross-couplings .
- Temperature Control : Lower temperatures (0–25°C) minimize side reactions during sensitive steps like pyrrolidine methylation .
- Industrial Methods : Explore continuous flow reactors to enhance scalability and reduce reaction times .
Advanced: How should contradictory data between computational predictions and experimental biological activity be resolved?
- Validation Assays : Perform dose-response experiments (e.g., IC determination) to confirm activity discrepancies .
- Structural Analysis : Compare computational docking results (e.g., binding affinity predictions) with crystallographic data to identify steric clashes or hydration effects .
- Methodological Consistency : Ensure computational models use experimentally derived parameters (e.g., receptor conformations from cryo-EM) to reduce divergence .
Advanced: What strategies analyze tautomeric forms under varying pH conditions?
- pH-Dependent NMR : Monitor chemical shifts of the hydroxy group (δ 7–14 ppm) and adjacent carbons to track tautomer equilibria (e.g., keto-enol) .
- UV-Vis Titration : Observe absorbance changes at ~300 nm as pH shifts from acidic (enol form) to basic (keto form) .
- Computational Modeling : Use DFT calculations to predict tautomer stability and compare with experimental pKa values .
Basic: What are the key functional groups and their reactivity?
- 7-Hydroxy Group : Prone to oxidation (e.g., with KMnO to form a ketone) or methylation (with CHI/KCO) .
- Pyrrolidinylmethyl Group : Participates in nucleophilic substitutions (e.g., quaternization with alkyl halides) .
- 4-Chlorophenyl Ring : Undergoes electrophilic substitution (e.g., nitration) or cross-coupling reactions (e.g., Suzuki) .
Advanced: How to design experiments to elucidate the mechanism of action in biological systems?
- Target Identification : Use pull-down assays with biotinylated derivatives to isolate binding proteins .
- Pathway Analysis : Apply RNA-seq or phosphoproteomics after compound treatment to map affected pathways .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with G-protein-coupled receptors) to predict binding modes .
Advanced: What are common pitfalls in crystallographic analysis, and how to mitigate them?
- Twinning : Use SHELXL ’s TWIN command to refine twinned data and validate with R values .
- Disorder : Apply restraints to overlapping substituents (e.g., pyrrolidinylmethyl group) during refinement .
- Low Resolution : Collect high-resolution data (≤1.0 Å) and use anisotropic displacement parameters for heavy atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
